
Isoproturon
Overview
Description
Isoproturon is a selective herbicide belonging to the phenylurea class, primarily used to control annual grasses and broad-leafed weeds in cereal crops such as wheat, barley, rye, and triticale . It was introduced in 1971 by Hoechst AG, Rhône-Poulenc, and Ciba-Geigy AG . Despite its widespread use, it has faced various bans due to environmental concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoproturon can be synthesized through the reaction of 4-isopropylphenyl isocyanate with dimethylamine . The reaction is carried out under nitrogen atmosphere, and the product is purified through recrystallization from dichloromethane .
Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Various degradation products, including hydroxylated derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Herbicidal Efficacy
Isoproturon is primarily employed as a selective herbicide in cereal crops. Research has demonstrated its effectiveness in enhancing crop yield by controlling weed populations. For instance, a field study indicated that the application of this compound at 175 g a.i. ha-1, combined with adjuvants, significantly increased the number of productive tillers and overall plant height in winter wheat compared to untreated plots .
Table 1: Effects of this compound on Wheat Growth Parameters
Treatment | Productive Tillers (m²) | Non-productive Tillers (m²) | Plant Height (cm) | Spike Length (cm) | Grains per Spike |
---|---|---|---|---|---|
This compound + Bio-enhancer | 375.2 | 18.5 | Highest | Maximum | 84 |
This compound (105 g a.i.) | Minimum | Maximum | 79.5 | Lower | Lowest |
Weedy Check | Lowest | Highest | - | - | - |
The study highlighted that this compound application not only improved the number of grains per spike but also enhanced the spike length significantly when used with adjuvants .
Environmental Impact Studies
The environmental implications of this compound use have been a focal point of research, particularly regarding its degradation and persistence in soil and water systems. A feasibility study aimed at modeling the environmental concentrations of chemicals like this compound indicated that such assessments are crucial for understanding the spatial distribution and potential hotspots of contamination across Europe .
This compound's degradation pathways have also been investigated through stable carbon isotope analyses, which help elucidate its biodegradation processes in groundwater systems contaminated by agricultural runoff .
Transgenic Plant Studies
Recent studies involving transgenic plants have explored how genetic modifications can mitigate the adverse effects of this compound on plant growth. For example, research on Arabidopsis thaliana transgenic lines expressing mammalian CYP1A2 showed that these plants exhibited enhanced growth characteristics even when exposed to high concentrations of this compound. The transgenic plants demonstrated significantly less reduction in root length and biomass compared to wild-type plants under similar conditions .
Table 2: Growth Response of Transgenic vs. Wild-Type A. thaliana to this compound
Plant Type | This compound Concentration (µM) | Root Length Reduction (%) | Biomass Increase (Fresh Weight) |
---|---|---|---|
Wild-Type | 2 | 60.9 | Control |
Transgenic CYP1A2-I | 2 | Minimal | 1.04-fold increase |
This research underscores the potential for genetic engineering to enhance crop resilience against herbicides while maintaining agricultural productivity.
Analytical Methods for Monitoring
Monitoring this compound in environmental samples has become increasingly important due to its potential ecological risks. Recent advancements in analytical techniques, such as high-efficiency effect-directed analysis, allow for precise detection and quantification of this compound and its metabolites in water and soil samples . These methods are essential for assessing compliance with environmental regulations and understanding the herbicide's fate in agricultural ecosystems.
Mechanism of Action
Isoproturon exerts its herbicidal effects by inhibiting photosynthesis at the photosystem II (PS-II) complex in plants . It binds to the D1 protein of the PS-II complex, blocking electron transport and leading to the death of the plant . Resistance to this compound has been observed in some weed species, often due to mutations in the D1 protein or enhanced metabolic degradation .
Comparison with Similar Compounds
Chlortoluron: Another phenylurea herbicide with a similar mode of action.
Diuron: A phenylurea herbicide used for controlling a wide range of weeds.
Linuron: Used for pre-emergence and post-emergence control of weeds.
Comparison: Isoproturon is unique in its specific use for cereal crops and its relatively high water solubility compared to other phenylurea herbicides . It also has a distinct resistance profile, with some weed species developing resistance through metabolic degradation .
Biological Activity
Isoproturon is a phenylurea herbicide widely used in agriculture for the control of annual grasses and broadleaf weeds in various crops, particularly winter wheat. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety. This article synthesizes findings from diverse sources, focusing on the biological mechanisms, degradation pathways, and ecotoxicological effects associated with this compound.
This compound acts primarily by inhibiting photosynthesis in target plants. It specifically targets the photosystem II (PSII) complex, disrupting electron transport and leading to the accumulation of reactive oxygen species (ROS), which ultimately results in plant cell death. Research has shown that this compound's effectiveness can be enhanced when combined with adjuvants, which improve its absorption and efficacy against resistant weed species .
Degradation Pathways
This compound undergoes microbial degradation in soil, primarily through N-demethylation processes. The main metabolites identified include monodemethyl-isoproturon and didemethyl-isoproturon. Studies have indicated that the degradation rate can be influenced by soil conditions such as pH and organic amendments. For instance, a study reported that this compound significantly increased urease enzyme activity in compacted soils, indicating a potential interaction with soil microbial communities .
Table 1: Key Metabolites of this compound
Metabolite | Formation Pathway | Percentage Yield (%) |
---|---|---|
This compound | Parent compound | 100 |
Monodemethyl-isoproturon | N-demethylation of this compound | 37.7 - 65.9 |
Didemethyl-isoproturon | Further N-demethylation | Not specified |
4-Isopropyl-aniline | Cleavage of urea side chain | Not specified |
Ecotoxicological Effects
The ecotoxicity of this compound has been a subject of extensive research due to its potential impact on non-target organisms. Studies have demonstrated that exposure to this compound and its metabolites can adversely affect microbial communities in soil and aquatic systems. For example, a study indicated a significant reduction in methanogenesis in pond sediments exposed to metabolite concentrations ranging from 400 to 550 μg/L .
Case Study: Soil Microbial Communities
A field study analyzed the impact of this compound on soil microbial diversity and activity. Results showed that while this compound application initially reduced microbial biomass, certain bacterial communities adapted over time, leading to increased degradation rates of the herbicide. The study highlighted the resilience of microbial ecosystems and their ability to mitigate the effects of contaminants like this compound .
Summary of Findings
- Mechanism : Inhibits photosynthesis by targeting PSII.
- Degradation : Primarily through microbial processes; key metabolites include monodemethyl- and didemethyl-isoproturon.
- Ecotoxicity : Significant effects on soil and aquatic microbial communities; potential for bioaccumulation and toxicity increases post-degradation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting isoproturon in environmental samples, and how do their limits of detection (LODs) compare?
Methodology: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for this compound quantification due to its specificity for phenylurea herbicides . For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode provides lower LODs (e.g., 0.1 µg/L in water samples). Validate methods using spike-recovery experiments in matrices like soil or water, and report precision as relative standard deviation (RSD) .
Table 1: Comparison of Analytical Methods
Method | Matrix | LOD | Recovery (%) | Key Reference |
---|---|---|---|---|
HPLC-UV | Soil | 5 µg/kg | 85–92 | |
LC-MS/MS | Water | 0.1 µg/L | 94–98 | |
GC-ECD | Plant tissue | 10 µg/kg | 78–88 |
Q. What standardized protocols exist for assessing this compound’s soil half-life under varying environmental conditions?
Methodology: Conduct controlled incubation studies using OECD Guideline 306. Key parameters include soil type (e.g., loam vs. sandy), moisture content (20–60% water-holding capacity), and temperature (10–30°C). Quantify degradation kinetics using first-order models and report DT50 values. Include sterile controls to distinguish microbial vs. abiotic degradation .
Advanced Research Questions
Q. How can contradictions in ecotoxicological data for this compound (e.g., algal toxicity vs. soil microbial resilience) be systematically resolved?
Methodology: Apply meta-analysis frameworks to harmonize data across studies. For example:
- Use statistical models (e.g., random-effects models) to account for variability in experimental conditions (pH, organic matter content) .
- Conduct sensitivity analyses to identify confounding factors (e.g., co-occurring pollutants in field studies vs. lab-controlled setups) .
- Validate hypotheses through cross-species toxicity assays (e.g., Daphnia magna vs. soil nematodes) under standardized OECD protocols .
Q. What experimental designs are optimal for studying this compound’s interaction with soil microbial communities, including non-target metabolic pathways?
Methodology:
- PICOT Framework :
- P opulation: Agricultural soil microbiomes (specify location, crop history).
- I ntervention: this compound application at field-relevant doses (e.g., 1–2 kg/ha).
- C omparison: Untreated controls and soils exposed to alternative herbicides.
- O utcome: Shifts in microbial diversity (16S rRNA sequencing), enzymatic activity (urease, dehydrogenase assays).
- T ime: Short-term (7–30 days) vs. long-term (6–12 months) exposure .
Q. How can researchers validate novel this compound degradation pathways proposed in computational models (e.g., machine learning-predicted enzymatic cleavage)?
Methodology:
- Synthesize putative degradation intermediates (e.g., monodesmethyl-isoproturon) via chemical synthesis or microbial incubation.
- Confirm structures using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- Use isotope-labeling (e.g., ¹⁴C-isoproturon) to track mineralization rates in soil microcosms .
Q. Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by cross-referencing lab experiments, field monitoring, and in silico models (e.g., QSAR for toxicity predictions) .
- Reproducibility : Document all experimental parameters (e.g., soil pH, extraction solvents) in supplemental materials to enable replication .
- Ethical Compliance : Ensure chemical disposal adheres to ISO 14001 standards to mitigate environmental risks during lab studies .
Properties
IUPAC Name |
1,1-dimethyl-3-(4-propan-2-ylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042077 | |
Record name | Isoproturon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
100 °C (212 °F) - closed cup | |
Record name | Isoproturon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 65 mg/L at 22 °C, In water, 70 mg/L at 20 °C, In methanol 75, dichloromethane 63, acetone 38, benzene 5, xylol 4, n-hexane approximately 0.2 (all in g/L at 20 °C) | |
Record name | Isoproturon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 at 20 °C | |
Record name | Isoproturon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.1X10-3 mPa /2.47X10-8 mm Hg/ at 25 °C | |
Record name | Isoproturon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibition of photosynthesis at photosystem II. | |
Record name | Isoproturon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals from benzene | |
CAS No. |
34123-59-6 | |
Record name | Isoproturon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34123-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoproturon [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproturon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-isopropylphenyl)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66066K098P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoproturon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C, MP: 153-165 °C /Technical isoproturon/ | |
Record name | Isoproturon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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